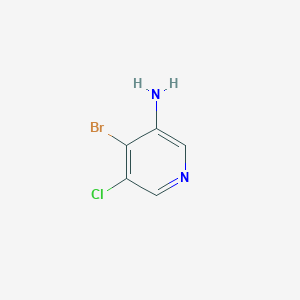

4-Bromo-5-chloropyridin-3-amine

Descripción

Propiedades

IUPAC Name |

4-bromo-5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZVZOWANQYHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802434-30-5 | |

| Record name | 4-bromo-5-chloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Overview:

This approach involves starting from a suitably substituted pyridine, such as 4,5-dichloropyridine or related compounds, followed by selective halogenation and amino substitution.

Key Steps:

- Starting Material: 4,5-Dichloropyridine or 2,4-dichloropyridine derivatives.

- Halogenation: Introduction of bromine at the 4-position via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions.

- Amination: Replacement of the halogen at the 3-position with an amino group through nucleophilic substitution or reduction.

Research Findings:

- A patent describes synthesizing 5-bromo-2,4-dichloropyridine via bromination of 2-amino-4-chloropyridine, followed by selective chlorination and bromination steps, which can be adapted to produce the target compound by controlling regioselectivity (see).

- The process involves using conventional reagents like NBS for bromination, with reaction temperatures maintained around 0°C to prevent over-halogenation.

Reaction Scheme:

2-Amino-4-chloropyridine → Bromination → 4-Bromo-5-chloropyridine → Amination → 4-Bromo-5-chloropyridin-3-amine

Reduction of Nitro Intermediates

Method Overview:

Another route involves synthesizing nitro-substituted pyridine intermediates, which are then reduced to the amino derivative.

Key Steps:

- Preparation of Nitro Intermediate: Starting from 4,5-dichloro-3-nitropyridine, which can be synthesized via nitration of chlorinated pyridine.

- Reduction: Use of zinc powder or catalytic hydrogenation to convert nitro groups to amino groups.

Research Findings:

- A synthesis pathway involves nitrating 4,5-dichloropyridine, then reducing the nitro group with zinc in acetic acid at elevated temperatures (~20°C for 3-4 hours), yielding the amino compound.

- This method is advantageous for high selectivity and yields, especially when using zinc or catalytic hydrogenation (see).

Reaction Conditions:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Zinc in acetic acid | ~20°C | 3-4 hours | ~60-70% |

Bromination Followed by Chlorination and Amination

Method Overview:

This multi-step process involves sequential halogenation, starting from pyridine derivatives, with careful control over regioselectivity.

Key Steps:

- Step 1: Bromination of pyridine at the 4-position using N-bromosuccinimide (NBS) in methylene dichloride at 0°C, yielding 4-bromo-2,5-dichloropyridine.

- Step 2: Chlorination at the 5-position using phosphorus oxychloride or thionyl chloride.

- Step 3: Amination at the 3-position via nucleophilic substitution or reduction.

Research Findings:

- A detailed synthesis involves initial bromination of 2-amino-4-chloropyridine, followed by diazotization and chlorination to introduce the amino group at the 3-position.

- The process avoids hazardous reagents like butyllithium, favoring safer, scalable conditions.

Reaction Scheme:

2-Amino-4-chloropyridine → Bromination → 4-Bromo-2,5-dichloropyridine → Chlorination → this compound

Summary of Key Data and Reaction Conditions

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct halogenation | 2-Amino-4-chloropyridine | NBS, HCl | 0°C, 30 min | ~87 | Short, efficient, avoids hazardous reagents |

| Nitro reduction | 4,5-Dichloropyridine nitro derivative | Zinc, acetic acid | ~20°C, 3-4 hours | 60-70 | High selectivity, scalable |

| Sequential halogenation | 2-Amino-4-chloropyridine | NBS, PCl₅ | 0°C to room temp | Variable | Multi-step, controllable regioselectivity |

Research and Industrial Relevance

- The methods described are supported by patents and scientific literature emphasizing safety, cost-effectiveness, and scalability.

- The choice of method depends on the desired scale, available reagents, and specific regioselectivity requirements.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-chloropyridin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Arylboronic Acids: Reactants in Suzuki coupling.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-5-chloropyridin-3-amine has potential applications in drug development due to its ability to interact with biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties, indicating that this compound could possess similar activities pending further research.

- Enzyme Inhibition: The compound is hypothesized to interact with specific enzymes, potentially influencing their activity. For instance, it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Agrochemicals

The compound's unique structure makes it a candidate for developing new agrochemicals. Halogenated pyridines are known for their efficacy in pest control and herbicide formulations. Research is ongoing to evaluate the effectiveness of this compound in this context, focusing on:

- Herbicidal Properties: Similar compounds have been utilized as herbicides, suggesting potential applications in agricultural settings.

- Pesticide Development: Its structural features may enhance the selectivity and potency of pesticide formulations.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules. Its applications include:

- Building Block for Complex Molecules: The compound can be used to synthesize various derivatives through substitution reactions, making it a versatile building block in organic synthesis .

- Reagent in Chemical Reactions: It can participate in coupling reactions and other transformations that are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . These steps result in the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 4-bromo-5-chloropyridin-3-amine can be contextualized by comparing it with analogous pyridine derivatives. Below is a detailed analysis of key similarities and differences:

Structural Analogues

Reactivity and Functional Differences

- Halogen Positioning : The bromine and chlorine positions influence electronic effects. For example, this compound has electron-withdrawing groups (Br, Cl) at adjacent positions, enhancing the ring’s electrophilicity compared to 5-bromo-4-methoxypyridin-3-amine, where the methoxy group donates electrons .

- Solubility : Methoxy-substituted derivatives (e.g., 5-bromo-4-methoxypyridin-3-amine) exhibit improved solubility in polar solvents due to the oxygen atom’s polarity, whereas halogenated analogues like this compound are more lipophilic .

- Synthetic Utility : 5-Bromo-6-chloropyridin-3-amine (CAS: 1354021-09-2) is preferred for Suzuki-Miyaura couplings due to the spatial separation of halogens, reducing steric hindrance during metal catalysis .

Actividad Biológica

4-Bromo-5-chloropyridin-3-amine (CAS No. 89283-92-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is CHBrClN, with a molecular weight of 207.46 g/mol. It possesses unique structural features that contribute to its biological activity, including:

- Boiling Point : Not available

- Melting Point : Approximately 160–170 °C

- Log P (octanol-water partition coefficient) : Ranges from 1.6 to 2.09, indicating moderate lipophilicity which affects its absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those causing respiratory infections. The compound has shown selective inhibition against Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 5.2 μg/mL |

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

The compound's selectivity for Chlamydia suggests a promising avenue for developing targeted therapies for chlamydial infections .

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial protein synthesis and cell wall integrity. Studies have shown that it alters the morphology of chlamydial inclusions in infected cells, indicating disruption of the pathogen's lifecycle .

Additionally, the compound has been identified as a CYP1A2 inhibitor, which may influence its pharmacokinetics and interactions with other drugs .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while this compound exhibits antimicrobial activity, it also presents mild toxicity towards mammalian cell lines at higher concentrations. Importantly, it has been shown to be non-mutagenic in assays using Drosophila melanogaster, suggesting a favorable safety profile for further development .

Table 2: Toxicity Profile

| Parameter | Result |

|---|---|

| Cytotoxicity (Mammalian Cells) | Mild at high doses |

| Mutagenicity | Non-mutagenic |

Case Studies

In a recent study focused on the structure-activity relationship (SAR) of pyridine derivatives, researchers synthesized several analogues of this compound to evaluate their biological activity against C. trachomatis. The results indicated that modifications to the halogen substituents significantly affected their potency, underscoring the importance of structural features in determining biological activity .

Another study highlighted the compound's potential as an antibiotic against Gram-positive bacteria, demonstrating its efficacy compared to traditional antibiotics like penicillin .

Q & A

Basic Questions

Q. What established synthetic methodologies are available for 4-Bromo-5-chloropyridin-3-amine?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura coupling with halogenated pyridinamine precursors. For example, 5-bromo-2-methylpyridin-3-amine reacts with boronic acids in the presence of Pd(PPh₃)₄, potassium phosphate, and a dioxane/water solvent system at 85–95°C .

- Nucleophilic Substitution : Activate pyridine precursors (e.g., via nitration or halogenation) followed by substitution with ammonia or amines. Optimize regioselectivity by adjusting reaction temperature and base strength (e.g., NaH in DMF) .

- Table 1 : Comparison of Synthetic Methods

| Method | Key Conditions | Yield Range | Limitations |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 85–95°C | 75–85% | Sensitivity to steric hindrance |

| Nucleophilic Substitution | NaH, DMF, 0°C to RT | 60–70% | Competing side reactions |

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to minimize inhalation risks .

- Emergency Response : For skin contact, rinse immediately with soap/water. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention. Store in airtight containers away from oxidizers at 2–8°C .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration to avoid halogenated byproducts.

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., coupling constants between Br/Cl substituents). ¹³C NMR confirms carbon environments (e.g., C-Br at ~110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 221.93 (C₅H₅BrClN₂) and isotopic patterns for Br/Cl .

- HPLC-Purity Analysis : Use a C18 column with acetonitrile/water gradient (95:5 to 60:40) to achieve >98% purity.

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to functionalize this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance reactivity at the bromo position while preserving the chloro group.

- Solvent Optimization : Compare dioxane, toluene, and THF for coupling efficiency. Additives like TBAB (tetrabutylammonium bromide) may improve solubility .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify intermediates.

Q. How should researchers resolve contradictions in reported reactivity data for halogenated pyridinamines?

- Methodological Answer :

- Comparative Reactivity Studies : Perform parallel experiments under standardized conditions (e.g., same catalyst, solvent, temperature). For example, compare bromo vs. chloro substituent lability in SNAr reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for bond cleavage or coupling pathways. Validate with experimental kinetic data .

Q. What strategies evaluate the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-QTOF-MS to identify hydrolytic cleavage products (e.g., pyridinol derivatives) .

- Adsorption Experiments : Measure binding affinity to indoor surfaces (e.g., silica, cellulose) using microspectroscopic techniques (e.g., ToF-SIMS) to assess environmental mobility .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-bromo-4-aminopyridine, CAS 13534-98-0) to identify positional isomerism .

- X-Ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by growing single crystals in ethanol/water and solving the crystal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.